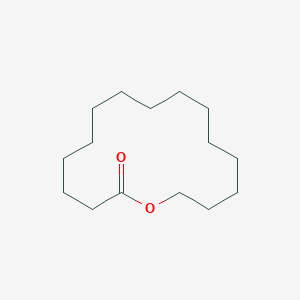

Oxacyclohexadecan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

oxacyclohexadecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUPPRZPSYCDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCCCOC(=O)CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36486-90-5 | |

| Record name | Oxacyclohexadecan-2-one, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36486-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044359 | |

| Record name | Pentadecan-15-olide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid, white to pale yellow solid | |

| Record name | Oxacyclohexadecan-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Exaltolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | omega-Pentadecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/47/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

137.00 °C. @ 2.00 mm Hg | |

| Record name | Exaltolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

106-02-5 | |

| Record name | Pentadecalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxacyclohexadecan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxacyclohexadecan-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxacyclohexadecan-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentadecan-15-olide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecan-15-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK17S3S98K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Exaltolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

52 - 53 °C | |

| Record name | Exaltolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Oxacyclohexadecan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oxacyclohexadecan-2-one, a macrocyclic lactone of significant interest in the fields of fragrance chemistry and material science. This document details its chemical synonyms and identifiers, outlines key experimental protocols for its synthesis and analysis, and presents a visual workflow of a representative synthetic pathway.

Chemical Identity and Synonyms

This compound is a 15-membered ring lactone. It is also widely known by a variety of trivial and trade names, reflecting its broad commercial use. The systematic naming and various identifiers are crucial for unambiguous reference in research and development.

| Identifier Type | Identifier | Citations |

| IUPAC Name | This compound | |

| CAS Number | 106-02-5 | [1][2][3] |

| Molecular Formula | C15H28O2 | [1][2] |

| Molecular Weight | 240.38 g/mol | [2] |

| Synonym | Cyclopentadecanolide | [1][3][4][5][6][7][8][9][10] |

| Synonym | Exaltolide | [3][4][5][8][10][11][12] |

| Synonym | Pentadecanolide | [3][4][5][7][8][9][10] |

| Synonym | omega-Pentadecalactone | [4][5][6][9] |

| Synonym | 15-Pentadecanolactone | [3][4][5][8][9][10] |

| Synonym | Thibetolide | [1][3][5][8][9][10] |

| Synonym | Muskolactone | [1][3][5][8][10] |

| Synonym | Pentalide | [1][3][5][8][9][10] |

| Synonym | 15-Hydroxypentadecanoic acid lactone | [4][5][7][13][9] |

| FEMA Number | 2840 | [4][5] |

| EC Number | 203-354-6 | [5][9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, offering practical guidance for laboratory applications.

Synthesis from a Renewable Resource

A sustainable synthetic route to this compound has been developed utilizing Malania oleifera Chum oil, which is rich in 15-tetracosenic acid. This method involves a three-step process: ozonolysis and reduction, followed by cyclization.[4]

Materials:

-

Malania oleifera Chum oil

-

Potassium borohydride

-

Hydrochloric acid

-

Glycerol

-

Mixed catalyst (e.g., CH₃ONa/NaOH)

Procedure:

-

Ozonolysis and Reduction:

-

A solution of Malania oleifera Chum oil in a mixture of hexane and ethanol is subjected to ozonolysis at 0°C.[4]

-

The resulting product is then reduced with potassium borohydride.[4]

-

The reaction is neutralized with hydrochloric acid, filtered, washed, and dried to yield ω-hydroxycarboxylic acid triglyceride.[4]

-

-

Cyclization:

-

The ω-hydroxycarboxylic acid triglyceride is mixed with a catalyst (e.g., a mixed catalyst system of sodium methoxide (B1231860) and sodium hydroxide) and glycerol.[4]

-

The mixture is heated under vacuum to distill off the glycerol, which drives the cyclization reaction to form the crude cyclopentadecanolide. A yield of 63% has been reported with the specified mixed catalyst system.[4]

-

-

Purification:

-

The resulting mixture is purified by distillation and recrystallization from ethanol to yield pure this compound.[4]

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the identification and quantification of volatile and semi-volatile compounds like this compound in various matrices, particularly in fragrance and cosmetic products.[2]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting this compound from liquid samples such as perfumes and lotions.[2]

Reagents and Materials:

-

Sample containing this compound

-

Hexane (GC grade)

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

15 mL centrifuge tubes

-

2 mL autosampler vials

Procedure:

-

Accurately weigh approximately 1 g of the sample into a 15 mL centrifuge tube.[2]

-

Add 5 mL of hexane to the tube.[2]

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.[2]

-

Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.[2]

-

Carefully transfer the upper hexane layer to a clean tube using a pipette.[2]

-

Dry the extract by passing it through a small column of anhydrous sodium sulfate.[2]

-

Transfer the dried extract into a 2 mL autosampler vial for GC-MS analysis.[2]

GC-MS Analysis Protocol:

-

GC Column: DB-5 or equivalent (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

-

Carrier Gas: Helium.[11]

-

Injector Temperature: 250 °C.[11]

-

Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.[11]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

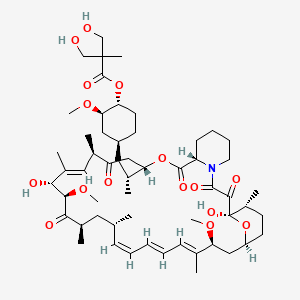

Synthetic Workflow Visualization

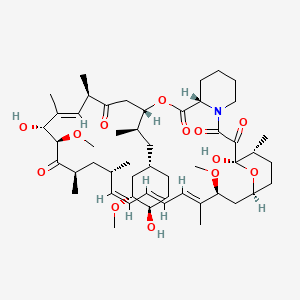

The following diagram illustrates the key stages in the synthesis of this compound from a renewable plant-based oil, as detailed in the experimental protocol.

Caption: Synthetic workflow for this compound.

Signaling Pathways

Currently, there is no established body of research indicating that this compound is directly involved in specific biological signaling pathways. Its primary application is in the fragrance and flavor industries, where its interaction with olfactory receptors is the key mechanism of action. Further research may elucidate any potential secondary biological activities.

References

- 1. Pentadecalactone | C15H28O2 | CID 235414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 10. This compound [webbook.nist.gov]

- 11. benchchem.com [benchchem.com]

- 12. Temporary title [webprod.hc-sc.gc.ca]

- 13. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]

The Enigmatic Musk: A Technical Guide to the Natural Sources and Occurrence of Oxacyclohexadecan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxacyclohexadecan-2-one, a macrocyclic lactone also recognized by synonyms such as Pentadecalactone and Exaltolide, is a molecule of significant interest in the fragrance, flavor, and potentially pharmaceutical industries. Renowned for its delicate yet persistent musk-like aroma, its natural origins are a subject of ongoing scientific exploration. This technical guide provides a comprehensive overview of the known natural sources of this compound, collates available quantitative data on its occurrence, and outlines detailed experimental protocols for its extraction and identification from natural matrices. Furthermore, a generalized workflow for the discovery and characterization of such natural products is presented visually to aid researchers in this field.

Introduction

This compound (C₁₅H₂₈O₂) is a 16-membered ring lactone that contributes a highly valued musk note to fragrances and can be used as a flavoring agent.[1][2] While synthetic routes for its production are well-established, the identification of its natural sources is crucial for understanding its biosynthesis, ecological role, and for the discovery of novel, bio-inspired molecules. This guide aims to consolidate the current knowledge on the natural occurrence of this compound, providing a technical resource for professionals in natural product chemistry, pharmacology, and drug development.

Natural Sources and Occurrence

This compound has been identified as a volatile or semi-volatile component in a select number of plant species. Its presence is often in trace amounts, contributing to the complex aroma profiles of these plants. The primary identified natural sources are detailed below.

Angelica archangelica (Angelica Root)

The essential oil derived from the roots and seeds of Angelica archangelica is a well-documented source of this compound.[1] It is responsible, in part, for the characteristic musky aroma of the oil.[2]

Lonicera japonica (Japanese Honeysuckle)

Japanese Honeysuckle is another plant in which this compound has been reported.[1] The flowers of Lonicera japonica are known for their complex and pleasant fragrance, to which this macrocyclic lactone likely contributes.

Wild Celery (Apium graveolens)

The essential oil of wild celery has also been cited as a natural source of pentadecalactone.[3]

Moringa oleifera

Recent studies have identified this compound in the seeds of Moringa oleifera.[4] This finding is of particular interest given the extensive research into the various bioactive compounds present in this plant.

Quantitative Data

Quantitative analysis of this compound in natural sources is challenging due to its low concentrations. The following table summarizes the available data.

| Natural Source | Plant Part | Compound Name in Study | Concentration (%) | Analytical Method | Reference |

| Angelica archangelica L. | Seeds | Pentadecanolide | 0.04 | GC/MS | [5] |

Note: Data for other mentioned sources is currently not available in specific quantitative terms.

Experimental Protocols

The isolation and identification of this compound from natural sources typically involve extraction followed by chromatographic and spectrometric analysis. Below are generalized protocols based on established methods for natural product chemistry.

Extraction of Essential Oil by Steam Distillation

This method is suitable for obtaining the volatile fraction from plant material, such as Angelica archangelica roots or seeds.

Protocol:

-

Material Preparation: The plant material (e.g., 500 g of dried and ground Angelica roots) is placed in a distillation flask.

-

Apparatus Setup: A Clevenger-type apparatus is set up for steam distillation.

-

Distillation: Steam is passed through the plant material, carrying the volatile compounds. The steam and volatiles are then condensed.

-

Collection: The essential oil, being immiscible with water, is collected from the apparatus.

-

Drying: The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Storage: The essential oil is stored in a sealed, dark glass vial at 4°C until analysis.

Solvent Extraction

This method can be used to extract a broader range of compounds, including semi-volatiles, from plant materials like Moringa oleifera seeds.

Protocol:

-

Material Preparation: The plant material (e.g., 100 g of ground Moringa oleifera seeds) is placed in a flask.

-

Solvent Addition: A suitable solvent (e.g., hexane (B92381) or dichloromethane) is added to the flask at a solid-to-solvent ratio of 1:10 (w/v).

-

Extraction: The mixture is agitated at room temperature for 24-48 hours. Alternatively, a Soxhlet apparatus can be used for more efficient extraction.

-

Filtration: The mixture is filtered to separate the extract from the solid plant material.

-

Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

Storage: The resulting crude extract is stored at a low temperature prior to further purification.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for identifying and quantifying volatile and semi-volatile compounds like this compound in complex mixtures.

Protocol:

-

Sample Preparation: The essential oil or a redissolved fraction of the solvent extract is diluted in a suitable solvent (e.g., hexane) to an appropriate concentration (e.g., 1 mg/mL).

-

GC-MS System: An Agilent 7890B GC coupled with a 5977A MSD or a similar system can be used.

-

Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically employed.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is programmed to separate the components of the mixture. A typical program might be: start at 60°C for 1 minute, then ramp up to 250°C at 10°C/min, and hold at 250°C for 5 minutes.

-

Mass Spectrometer Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The scan range is typically set from m/z 40 to 500.

-

Identification: The mass spectrum of the eluting compound is compared with reference spectra in a database (e.g., NIST). The retention index is also used for confirmation.

-

Quantification: The percentage of this compound is determined by the peak area normalization method. For more accurate quantification, a calibration curve using a certified reference standard of this compound should be prepared.

Visualized Workflows

Given the limited information on specific signaling pathways involving this compound, the following diagrams illustrate the general workflow for natural product discovery and a hypothetical logical relationship for its potential bioactivity screening.

Conclusion

This compound is a naturally occurring macrocyclic lactone found in several plant species, contributing to their characteristic aromas. While its presence is confirmed in plants such as Angelica archangelica, Lonicera japonica, wild celery, and Moringa oleifera, quantitative data on its abundance remains scarce, highlighting an area for future research. The experimental protocols outlined in this guide provide a framework for the extraction, identification, and quantification of this compound from natural sources. The visualized workflows offer a systematic approach to natural product discovery and bioactivity screening. Further investigation into the biosynthesis of this compound in these plants and a broader screening of the plant kingdom could reveal new sources and potentially novel analogous structures with interesting biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical composition of the essential oils from the flower, leaf and stem of Lonicera japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Essential Oils and Supercritical CO2 Extracts of Arctic Angelica (Angelica archangelica L.), Marsh Labrador Tea (Rhododendron tomentosum) and Common Tansy (Tanacetum vulgare)—Chemical Compositions and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Green Symphony: A Technical Guide to the Biosynthesis of Oxacyclohexadecan-2-one in Nature

For Immediate Release

A deep dive into the natural origins of a key fragrance molecule, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the proposed biosynthetic pathway of Oxacyclohexadecan-2-one. While the precise enzymatic steps in its primary natural source, Angelica archangelica, remain to be fully elucidated, this document synthesizes current understanding of plant fatty acid metabolism to present a putative pathway, complete with potential enzymatic players, relevant quantitative data from related systems, and detailed experimental protocols to spur further investigation.

This compound, a 16-membered macrocyclic lactone also known as pentadecalactone or ambrettolide, is a valuable molecule in the fragrance and pharmaceutical industries, prized for its distinct musky aroma.[1][2] Its natural occurrence is most notably documented in the essential oil of Angelica archangelica roots.[2][3] This guide explores the hypothesized biosynthetic route from primary fatty acid metabolism, providing a foundational resource for metabolic engineering and the discovery of novel enzymes.[2]

Proposed Biosynthetic Pathway

The formation of this compound in plants is believed to originate from the C15 saturated fatty acid, pentadecanoic acid. The proposed pathway involves two primary enzymatic transformations: ω-hydroxylation of the fatty acid, followed by an intramolecular esterification, or lactonization, to form the characteristic 16-membered ring.[2]

Step 1: ω-Hydroxylation of Pentadecanoic Acid

The initial and likely rate-limiting step is the hydroxylation of the terminal (ω) carbon of pentadecanoic acid to yield 15-hydroxypentadecanoic acid.[2] This reaction is catalyzed by a fatty acid ω-hydroxylase, a type of enzyme commonly found in plants. These enzymes are typically cytochrome P450-dependent monooxygenases, with the CYP86 and CYP94 families being major players in ω-hydroxylation of fatty acids for the biosynthesis of cutin and suberin.[4][5]

Step 2: Lactonization of 15-Hydroxypentadecanoic Acid

Following hydroxylation, the 15-hydroxypentadecanoic acid undergoes an intramolecular esterification to form the cyclic ester, this compound. This lactonization could potentially occur spontaneously, but it is more likely facilitated by an enzyme to ensure efficiency and specificity. A plausible candidate for this reaction is a thioesterase.[6][7] Plant acyl-ACP thioesterases are known to play crucial roles in terminating fatty acid synthesis by hydrolyzing the thioester bond, and some may possess the catalytic machinery to facilitate intramolecular cyclization.[8][9]

Quantitative Data

Direct quantitative data for the biosynthesis of this compound in Angelica archangelica is currently unavailable due to the pathway's unelucidated nature. However, data from related plant fatty acid metabolizing enzymes can provide valuable context for future research.

| Enzyme Class | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Plant Source |

| Fatty Acid ω-hydroxylase (CYP704B1) | Myristic acid (C14:0) | 1.5 ± 0.2 | 1.8 ± 0.1 | Arabidopsis thaliana |

| Fatty Acid ω-hydroxylase (CYP704B1) | Palmitic acid (C16:0) | 2.1 ± 0.3 | 2.5 ± 0.2 | Arabidopsis thaliana |

| Acyl-ACP Thioesterase (FatB) | Palmitoyl-ACP (C16:0-ACP) | 0.8 ± 0.1 | 1500 ± 100 | Cuphea palustris |

| Acyl-ACP Thioesterase (FatA) | Oleoyl-ACP (C18:1-ACP) | 1.2 ± 0.2 | 2000 ± 150 | Coriandrum sativum |

Note: The data presented above is for homologous enzymes from different plant species and serves as an illustrative example of typical kinetic parameters. Actual values for the enzymes in Angelica archangelica may vary.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound requires a multi-faceted approach. Below are detailed methodologies for key experiments.

Identification and Characterization of a Fatty Acid ω-hydroxylase

Objective: To isolate and functionally characterize the enzyme responsible for the conversion of pentadecanoic acid to 15-hydroxypentadecanoic acid from Angelica archangelica.

Methodology:

-

Homology-based Gene Cloning:

-

Design degenerate PCR primers based on conserved sequences of known plant fatty acid ω-hydroxylases (e.g., from the CYP86 and CYP94 families).

-

Use these primers to amplify corresponding gene fragments from Angelica archangelica root cDNA.

-

Sequence the amplified fragments and use RACE (Rapid Amplification of cDNA Ends) to obtain the full-length gene sequence.

-

-

Heterologous Expression and Enzyme Assay:

-

Clone the full-length candidate gene into an expression vector (e.g., pYES-DEST52 for yeast expression).

-

Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae.

-

Prepare microsomes from the recombinant yeast culture.

-

Perform in vitro enzyme assays by incubating the microsomes with ¹⁴C-labeled pentadecanoic acid, NADPH, and other necessary cofactors.

-

Analyze the reaction products using radio-TLC or GC-MS to detect the formation of ¹⁴C-labeled 15-hydroxypentadecanoic acid.

-

-

Kinetic Analysis:

-

Determine the kinetic parameters (Km and Vmax) by varying the concentration of pentadecanoic acid in the enzyme assay and measuring the initial reaction velocity.

-

Identification and Characterization of a Lactonizing Enzyme

Objective: To identify an enzyme from Angelica archangelica capable of catalyzing the intramolecular cyclization of 15-hydroxypentadecanoic acid.

Methodology:

-

Candidate Gene Identification:

-

Search transcriptome data from Angelica archangelica roots for candidate thioesterase genes.

-

Prioritize candidates based on their expression patterns (e.g., high expression in root tissues where this compound is abundant).

-

-

Recombinant Protein Expression and Purification:

-

Clone the candidate thioesterase genes into an E. coli expression vector (e.g., pET series).

-

Express the proteins in E. coli and purify them using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Assay:

-

Synthesize 15-hydroxypentadecanoyl-CoA as the substrate.

-

Incubate the purified recombinant thioesterase with 15-hydroxypentadecanoyl-CoA.

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by GC-MS to identify the formation of this compound.

-

Concluding Remarks

The biosynthesis of this compound in Angelica archangelica presents an exciting area of research with significant potential for biotechnological applications. While the pathway proposed herein is based on strong evidence from our understanding of plant biochemistry, further experimental validation is crucial. The methodologies and data provided in this guide aim to serve as a valuable resource for researchers dedicated to unraveling the intricate metabolic pathways of this important medicinal and aromatic plant. The successful elucidation of this pathway will not only deepen our fundamental knowledge but also open avenues for the sustainable production of this high-value macrocyclic lactone.

References

- 1. Structure and function of plant acyl-CoA oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]

- 4. Cytochrome P450-dependent fatty acid hydroxylases in plants | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Fatty Acyl Synthetases and Thioesterases in Plant Lipid Metabolism: Diverse Functions and Biotechnological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Oxacyclohexadecan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxacyclohexadecan-2-one, a macrocyclic lactone, is a versatile compound with significant applications in the fragrance and flavor industries. Its unique musk-like scent has made it a valuable ingredient in a wide array of consumer products. Beyond its olfactory properties, its chemical structure, belonging to the class of macrocyclic lactones, places it in a category of molecules with known biological activities, warranting a closer examination of its physical and chemical characteristics for potential applications in research and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known and potential biological significance.

Nomenclature and Identification

-

IUPAC Name: this compound

-

Synonyms: 15-Hydroxypentadecanoic acid lactone, 16-Hexadecanolide, Pentadecalactone, Exaltolide, Cyclopentadecanolide[1]

-

CAS Number: 106-02-5[1]

-

Molecular Formula: C₁₅H₂₈O₂[2]

-

Molecular Weight: 240.38 g/mol [2]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various fields.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid at room temperature; colorless liquid when molten. | [2][3] |

| Odor | Fine, musk-like animal aroma, sweet and strong. | [2][3] |

| Melting Point | 34-38 °C | [2][3] |

| Boiling Point | 137 °C at 2 mmHg; 280 °C at 760 mmHg | [2][3] |

| Density | 0.918 g/mL at 25 °C | [2][3] |

| Flash Point | >110 °C (>230 °F) | [2][3] |

| Vapor Pressure | 0.085 Pa at 25 °C | [3] |

| Refractive Index | 1.4700 at 25°C | [3] |

| Water Solubility | Insoluble | [2][3] |

| Solubility in Other Solvents | Soluble in alcohol and dipropylene glycol. | [2][3] |

| LogP (Octanol/Water Partition Coefficient) | 5.79 at 25°C | [3] |

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions.[4] As a lactone, it contains an ester functional group within a 16-membered ring. This structure confers a degree of chemical reactivity typical of esters, such as susceptibility to hydrolysis under acidic or basic conditions, although its large ring size can influence reactivity compared to smaller lactones. It is incompatible with strong oxidizing agents.[5]

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate determination of the physicochemical properties of chemical compounds. The following protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), for ensuring data quality and comparability.

Determination of Melting Point

The melting point of this compound can be determined using the methods outlined in OECD Test Guideline 102 .[6][7][8][9] The capillary method is commonly employed.

-

Principle: A small, powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point.[7]

-

Apparatus:

-

Melting point apparatus with a heating block or liquid bath.

-

Capillary tubes.

-

Calibrated thermometer or temperature sensor.

-

-

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack the sample into a capillary tube to a height of 2-4 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Determination of Boiling Point

The boiling point can be determined following OECD Test Guideline 103 .[5][10][11][12] Given that this compound's boiling point is high at atmospheric pressure, determination under reduced pressure is common.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11] The dynamic method, which also allows for vapor pressure determination, is a suitable approach.[10][11]

-

Apparatus:

-

Ebulliometer or a dynamic vapor pressure apparatus.

-

Heating mantle or oil bath.

-

Pressure measurement device (manometer).

-

Calibrated thermometer or temperature sensor.

-

-

Procedure (Dynamic Method):

-

Place the sample in the boiling flask of the apparatus.

-

Reduce the pressure in the system to the desired level.

-

Heat the sample until it boils.

-

Record the temperature and pressure when the boiling is stable.

-

Repeat the measurement at different pressures to obtain a vapor pressure curve. The boiling point at standard pressure can be extrapolated from this data.

-

Determination of Density

The density of liquid this compound (when molten) can be determined using the methods described in OECD Test Guideline 109 .[13][14][15][16] The oscillating densitometer method is a precise and rapid technique.

-

Principle: The natural frequency of a U-shaped tube filled with the liquid sample is measured. This frequency is directly related to the density of the liquid.

-

Apparatus:

-

Oscillating densitometer.

-

Thermostatic control unit.

-

Syringe for sample injection.

-

-

Procedure:

-

Calibrate the instrument with two substances of known density (e.g., dry air and distilled water).

-

Set the desired temperature (e.g., 25 °C).

-

Inject the molten sample into the U-tube, ensuring no air bubbles are present.

-

Allow the temperature to stabilize.

-

The instrument will measure the oscillation period and calculate the density.

-

Determination of Water Solubility

The flask method, as described in OECD Test Guideline 105 , is suitable for determining the low water solubility of this compound.[17][18][19]

-

Principle: A sufficient amount of the substance is stirred in water at a constant temperature for a prolonged period to achieve saturation. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.[18]

-

Apparatus:

-

Shaking flask or stirred vessel with temperature control.

-

Centrifuge or filtration apparatus (e.g., with a 0.45 µm filter).

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry).

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, separate the aqueous phase from the undissolved solid by centrifugation or filtration.

-

Extract the aqueous phase with a suitable organic solvent (e.g., hexane).

-

Analyze the concentration of this compound in the extract using a calibrated analytical method like GC-MS.

-

Spectroscopic Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

-

Sample Preparation (Liquid-Liquid Extraction):

-

Accurately weigh approximately 1 g of the sample (e.g., perfume, cosmetic) into a 15 mL centrifuge tube.

-

Add 5 mL of hexane (B92381) (or another suitable non-polar solvent).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper hexane layer to a clean tube.

-

Dry the extract over anhydrous sodium sulfate.

-

Transfer the dried extract to a 2 mL autosampler vial for analysis.

-

-

GC-MS Parameters:

-

GC Column: DB-5 or equivalent (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 150 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

The IR spectrum of this compound is available in the NIST Chemistry WebBook. Key characteristic absorptions would include:

-

A strong C=O stretching vibration for the ester group, typically in the range of 1735-1750 cm⁻¹.

-

C-O stretching vibrations for the ester, typically in the range of 1000-1300 cm⁻¹.

-

C-H stretching and bending vibrations for the methylene (B1212753) groups of the long alkyl chain.

Detailed peak assignments for the ¹H and ¹³C NMR spectra of this compound require experimental data. However, based on its structure, the following characteristic signals can be predicted:

-

¹H NMR:

-

A triplet at approximately 4.1 ppm corresponding to the two protons on the carbon adjacent to the ester oxygen (-CH₂-O-).

-

A triplet at approximately 2.3 ppm corresponding to the two protons on the carbon adjacent to the carbonyl group (-CH₂-C=O).

-

A complex multiplet in the range of 1.2-1.7 ppm corresponding to the numerous methylene protons in the long alkyl chain.

-

-

¹³C NMR:

-

A peak around 174 ppm for the carbonyl carbon of the ester.

-

A peak around 64 ppm for the carbon adjacent to the ester oxygen (-CH₂-O-).

-

A peak around 34 ppm for the carbon adjacent to the carbonyl group (-CH₂-C=O).

-

Several peaks in the range of 20-30 ppm for the methylene carbons in the alkyl chain.

-

Synthesis and Potential Biological Activity

Synthesis Workflow

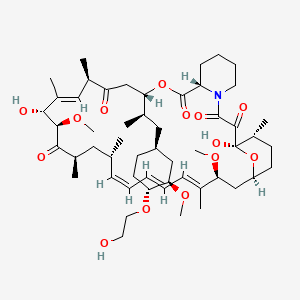

One notable synthesis method for this compound involves the use of renewable resources, specifically vegetable oils rich in long-chain fatty acids. A general workflow for such a synthesis is depicted below.[20]

Caption: A simplified workflow for the synthesis of this compound from vegetable oil.

Biological Activity and Signaling Pathways

While this compound is primarily used in the fragrance industry, its classification as a macrocyclic lactone suggests potential for biological activity. The broader class of macrocyclic lactones is well-known for its anthelmintic properties, with compounds like ivermectin acting as potent modulators of glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[21][22]

Although direct evidence for this compound's involvement in specific signaling pathways in mammalian cells is limited, a study on a closely related compound, 13-Hydroxy-oxacyclohexadecan-2-one, has shown it to be a potential selective inhibitor of cyclic AMP-dependent protein kinase (cAK).[20] This suggests that modifications to the this compound scaffold could lead to compounds with specific biological targets relevant to drug development.

The potential interaction with cAK is significant as this kinase is a key component of the cyclic AMP (cAMP) signaling pathway, which is crucial in regulating a vast array of cellular processes, including metabolism, gene transcription, and cell growth.

References

- 1. Image:Macrocyclic lactones: mechanisms of action-MSD Veterinary Manual [msdvetmanual.com]

- 2. chembk.com [chembk.com]

- 3. primacyt.com [primacyt.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. laboratuar.com [laboratuar.com]

- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 9. oecd.org [oecd.org]

- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]

- 11. oecd.org [oecd.org]

- 12. laboratuar.com [laboratuar.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution | NIA News [nanotechia.org]

- 18. filab.fr [filab.fr]

- 19. oecd.org [oecd.org]

- 20. benchchem.com [benchchem.com]

- 21. Macrocyclic lactone anthelmintics: spectrum of activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Oxacyclohexadecan-2-one: A Technical Safety and Handling Guide for Researchers

Introduction: Oxacyclohexadecan-2-one, also known under various synonyms including 16-Hexadecanolide and Ambrettolide, is a macrocyclic lactone widely used as a fragrance ingredient in cosmetics and perfumery for its pleasant musk-like aroma.[1][2] In research and drug development, it may be encountered as a reference compound, a starting material for synthesis, or a component in formulation studies. This technical guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for this compound, tailored for professionals in scientific research and development.

Chemical and Physical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings. The compound is a white to pale yellow crystalline solid at room temperature.[1][2] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₀O₂ | [3] |

| Molecular Weight | 254.41 g/mol | [3] |

| CAS Number | 109-29-5 | [3] |

| Appearance | White to pale yellow solid | [1][2] |

| Melting Point | 34-38 °C | [4][5] |

| Boiling Point | 137 °C @ 2 mm Hg | [1][4] |

| Flash Point | > 230 °F (> 110 °C) | [1][2] |

| Density | 0.918 g/mL at 25 °C | [1][4] |

| Solubility | Insoluble in water; Soluble in alcohol and dipropylene glycol.[1][4] | [1][4] |

Toxicological Data and Hazard Identification

This compound is characterized by low acute toxicity.[1][4] However, some data suggests it may cause skin irritation in sensitive individuals.[3] The primary routes of exposure are dermal contact and inhalation of dust particles.

| Metric | Value | Species | Route | Source(s) |

| LD₅₀ | > 5 g/kg | Rat | Oral | [1][2][4] |

| LD₅₀ | > 5 g/kg | Rabbit | Dermal | [4] |

GHS Classification:

According to aggregated GHS information, this compound is not classified as hazardous by the majority of notifications.[2][3] However, a minority of notifications classify it as causing skin irritation (H315).[3]

Experimental Protocols for Safe Handling

Adherence to standardized laboratory protocols is crucial to minimize exposure and ensure a safe working environment.

3.1. Personal Protective Equipment (PPE)

A risk assessment should precede any handling of this compound to determine the appropriate level of PPE.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[1]

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.[1]

-

Skin and Body Protection: A lab coat should be worn.[1] For larger quantities or when generating dust, additional protective clothing may be necessary.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for particulates is recommended.[1]

3.2. Weighing and Dispensing

-

Ventilation: Perform all weighing and dispensing operations in a well-ventilated area, preferably within a chemical fume hood or on a bench with local exhaust ventilation.[1]

-

Dust Control: Handle the solid material carefully to avoid generating dust. Use a spatula to transfer the substance.

-

Container Handling: Keep the container tightly closed when not in use.

3.3. Storage

-

Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[1]

-

Container: Keep in a tightly sealed container.[1]

-

Incompatibilities: Avoid strong oxidizing agents.

3.4. Disposal

-

Waste Management: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[1]

Emergency Procedures

4.1. First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1]

-

Skin Contact: Wash the affected area thoroughly with soap and water.[1] If skin irritation occurs, seek medical advice.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[1]

4.2. Spill Response

-

Minor Spills:

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, mechanically recover the spilled solid using a scoop or brush.

-

Place the collected material into a suitable, labeled container for disposal.

-

Clean the spill area with a damp cloth.

-

-

Major Spills:

-

Evacuate the area.

-

Prevent the spread of dust.

-

Contact your institution's environmental health and safety department.

-

4.3. Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[1]

-

Specific Hazards: No unusual fire or explosion hazards are expected.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[1]

Visualized Workflows

To further clarify the handling and emergency procedures, the following diagrams illustrate the logical flow of actions.

References

- 1. chembk.com [chembk.com]

- 2. synerzine.com [synerzine.com]

- 3. Hexadecanolide | C16H30O2 | CID 7984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 106-02-5 CAS MSDS (Cyclopentadecanolide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. omega-pentadecalactone, 106-02-5 [thegoodscentscompany.com]

The Unseen Potential: A Technical Guide to the Biological Activities of Oxacyclohexadecan-2-one

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Introduction

Oxacyclohexadecan-2-one, a 16-membered macrocyclic lactone also known by synonyms such as 15-Pentadecanolide, ω-Pentadecalactone, and Exaltolide®, is a compound with a well-established profile in the fragrance and cosmetics industries for its pleasant, persistent musk-like aroma.[1][2] Found in trace amounts in natural sources like angelica root oil, its primary commercial application has been as a fragrance enhancer and fixative.[1][3] However, beyond its well-documented olfactory properties, a significant knowledge gap exists regarding its broader biological activities. This technical guide consolidates the current understanding and proposes a framework for exploring the therapeutic potential of this compound, focusing on its putative antimicrobial, anti-inflammatory, and cytotoxic activities. While direct experimental data for this compound in these areas is sparse, this guide draws upon the known biological activities of the broader class of macrolactones and its corresponding carboxylic acid, 15-hydroxypentadecanoic acid, to illuminate promising avenues for future research.

Core Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for any investigation into its biological activities. These properties influence its solubility, stability, and bioavailability.

| Property | Value |

| Molecular Formula | C₁₅H₂₈O₂ |

| Molecular Weight | 240.38 g/mol |

| CAS Number | 106-02-5 |

| Appearance | White crystalline solid |

| Melting Point | 34-38 °C |

| Boiling Point | 137 °C at 2 mmHg |

| Solubility | Soluble in alcohol and dipropylene glycol; Insoluble in water |

| LogP | 5.79 |

Potential Biological Activities

While direct evidence for the biological activities of this compound is limited, the broader class of macrolactones and related compounds exhibit a range of interesting pharmacological effects.[3][4]

Olfactory Activity

The most well-characterized biological activity of this compound is its interaction with the olfactory system. It is a potent agonist for the human olfactory receptor OR5A2, a G-protein coupled receptor responsible for the perception of musk odors.[1] The activation of this receptor initiates a signaling cascade that results in the perception of its characteristic scent.

The binding of this compound to OR5A2 triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein (Gαolf). This, in turn, activates adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations and depolarization of the olfactory sensory neuron, ultimately sending a signal to the brain.

Antimicrobial Activity

Macrolides, a class of compounds characterized by a large lactone ring, are well-known for their antibiotic properties.[4] Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. While many clinically used macrolide antibiotics possess sugar moieties that enhance their activity, the core macrolactone ring is crucial for their function. Given its structure, this compound is a candidate for antimicrobial screening.

Quantitative Data Summary: Antimicrobial Activity (Hypothetical)

As no specific MIC values for this compound are currently available, the following table presents hypothetical data to illustrate how such information would be presented.

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data N/A |

| Escherichia coli | ATCC 25922 | Data N/A |

| Candida albicans | ATCC 90028 | Data N/A |

Anti-inflammatory Activity

There is growing evidence for the anti-inflammatory properties of various natural products, including those containing lactone structures. The unlactonized form of this compound, pentadecanoic acid (C15:0), has demonstrated potent anti-inflammatory effects by inhibiting key inflammatory signaling pathways, including the JAK-STAT and NF-κB pathways.[5][6] This suggests that this compound may also possess anti-inflammatory activity.

Quantitative Data Summary: Anti-inflammatory Activity (Derived from Pentadecanoic Acid)

| Assay | Cell Line | IC₅₀ (µM) |

| IL-6 induced JAK2/STAT3 signaling | - | Data N/A |

| NF-κB p65 signaling | - | Data N/A |

Many anti-inflammatory compounds exert their effects by modulating the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response. It is plausible that this compound could inhibit the activation of these pathways, leading to a reduction in the production of pro-inflammatory mediators.

Cytotoxic Activity

Pentadecanoic acid has demonstrated selective cytotoxic effects against certain cancer cell lines, including breast cancer cells, with reported IC₅₀ values.[7][8] This activity is attributed to the suppression of the JAK2/STAT3 signaling pathway, induction of cell cycle arrest, and promotion of apoptosis.[8] These findings provide a strong rationale for investigating the cytotoxic potential of this compound against various cancer cell lines.

Quantitative Data Summary: Cytotoxic Activity (Derived from Pentadecanoic Acid)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7/SC | Breast Cancer | 119 ± 5.21 (48h) |

| MCF-7 | Breast Cancer | >200 (48h) |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment of the biological activities of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

-

Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the microbial inoculum to each well containing the serially diluted compound. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 1 mL of different concentrations of this compound (e.g., 10-500 µg/mL), 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA), and 3.5 mL of phosphate-buffered saline (pH 6.3).

-

Control: A control solution is prepared with 1 mL of distilled water instead of the test compound.

-

Incubation: Incubate all solutions at 37°C for 20 minutes.

-

Heat-induced Denaturation: Heat the solutions in a water bath at 57°C for 3 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 416 nm.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation of Cell Viability: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion

This compound, a compound with a long history in the fragrance industry, holds untapped potential in the realm of therapeutics. While direct evidence of its antimicrobial, anti-inflammatory, and cytotoxic activities is still emerging, the known biological effects of the broader macrolactone class and its corresponding carboxylic acid, pentadecanoic acid, provide a compelling rationale for further investigation. The proposed experimental frameworks and signaling pathway analyses in this guide offer a structured approach for researchers to explore these promising avenues. A deeper understanding of the biological activities of this compound could unlock new applications for this readily available compound in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. fraterworks.com [fraterworks.com]

- 3. 14-Methylpentadecano-15-lactone (muscolide): a new macrocyclic lactone from the oil of Angelica archangelica L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into Antimicrobial and Anti-Inflammatory Applications of Plant Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular and cellular mechanisms of pentadecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Oxacyclohexadecan-2-one: A Selective Inhibitor of Cyclic AMP-Dependent Protein Kinase (PKA)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Oxacyclohexadecan-2-one, a macrocyclic lactone also known by its synonyms pentadecanolide and cyclopentadecanolide, has been identified as a selective inhibitor of cyclic AMP-dependent protein kinase (PKA). PKA is a serine/threonine kinase that plays a pivotal role in a multitude of cellular signaling pathways, making it a significant target for therapeutic intervention in various diseases, including cancer and metabolic disorders. This technical guide provides a comprehensive overview of the inhibitory properties of this compound against PKA, including its quantitative inhibitory data, detailed experimental protocols for its characterization, and its impact on the PKA signaling pathway.

Quantitative Inhibitory Data

The primary quantitative measure of the potency of this compound as a PKA inhibitor is its half-maximal inhibitory concentration (IC50). To date, the most cited value originates from a study by Wang and Polya (1996), which first identified its inhibitory activity.

| Compound | Target Kinase | IC50 (µM) | Additional Data |

| This compound | Rat Liver cAK (PKA) | 20[1] | Further selectivity and kinetic data (e.g., Ki) are not extensively documented in publicly available literature. |

Mechanism of Action

The precise mechanism of PKA inhibition by this compound has not been definitively elucidated in widely available literature. However, based on the common mechanisms of small molecule kinase inhibitors, it is hypothesized to be an ATP-competitive inhibitor. This mode of action involves the inhibitor binding to the ATP-binding pocket of the PKA catalytic subunit, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Signaling Pathway and Experimental Workflow Visualization

To understand the context of PKA inhibition and the methods to study it, the following diagrams, generated using the DOT language for Graphviz, illustrate the canonical PKA signaling pathway and a general experimental workflow for determining the inhibitory activity of a compound like this compound.

Experimental Protocols

The following protocols are generalized methods for determining the in vitro inhibitory activity of this compound against PKA. These can be adapted based on available laboratory equipment and reagents.

Protocol 1: Radiometric PKA Inhibition Assay

This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a PKA-specific substrate peptide.

Materials:

-

Purified recombinant PKA catalytic subunit

-

PKA substrate peptide (e.g., Kemptide: LRRASLG)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound stock solution (in DMSO)

-

P81 phosphocellulose paper

-

0.5% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Reaction Setup: In a 96-well plate, combine the kinase assay buffer, PKA substrate, and the serially diluted this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Add the purified PKA enzyme to all wells except the negative control. Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate Kinase Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP to each well. The final ATP concentration should ideally be at or near the Km of PKA for ATP to accurately determine competitive inhibition.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Stopping the Reaction: Spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper.

-

Washing: Wash the P81 papers multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Detection: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PKA inhibition for each concentration of this compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Non-Radiometric (ADP-Glo™) PKA Inhibition Assay

This commercially available assay measures PKA activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Purified recombinant PKA catalytic subunit

-

PKA substrate peptide (e.g., Kemptide)

-

ATP

-

Kinase assay buffer

-

This compound stock solution (in DMSO)

-

384-well plate (white)

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare reagents as per the ADP-Glo™ Kinase Assay technical manual. This includes preparing serial dilutions of this compound.

-

Kinase Reaction: In a 384-well plate, add the PKA enzyme, PKA substrate, and the diluted inhibitor.

-

Initiate Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Detection: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to PKA activity. Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Conclusion

This compound presents itself as a valuable research tool for studying the physiological and pathological roles of PKA. Its reported selectivity for PKA, although requiring further comprehensive validation, suggests its potential as a lead compound in drug discovery efforts targeting PKA-driven diseases. The experimental protocols outlined in this guide provide a framework for the further characterization and validation of this compound and other potential PKA inhibitors. Future studies should focus on a broad kinase selectivity profiling, determination of its kinetic parameters (Ki), and elucidation of its precise mechanism of action to fully understand its therapeutic potential.

References

A Methodological Guide for Investigating the Potential Antibacterial Properties of Oxacyclohexadecan-2-one

Abstract: Oxacyclohexadecan-2-one, a 16-membered macrocyclic lactone also known as 15-Pentadecanolide, is a compound widely utilized in the fragrance and flavor industries. While its organoleptic properties are well-documented, its potential as an antibacterial agent remains largely unexplored in publicly available literature. In contrast, other macrocyclic lactones and various components of essential oils where this compound is found, such as Angelica Root oil, have demonstrated antimicrobial activities.[1][2][3][4] This technical guide outlines a comprehensive framework for the systematic investigation of the antibacterial properties of this compound. It provides detailed experimental protocols, data presentation structures, and theoretical pathways to guide researchers in evaluating its efficacy and mechanism of action against clinically relevant bacteria.

Introduction

The rise of antibiotic-resistant bacteria necessitates a continuous search for novel antimicrobial agents. Natural products and their synthetic derivatives have historically been a rich source of new drugs. This compound is a lipophilic macrocycle found in small quantities in angelica root essential oil.[3] While the essential oil of Angelica archangelica has shown antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, this activity is primarily attributed to its monoterpene constituents, such as α-pinene and δ-3-carene.[1][3][5] The specific contribution, if any, of this compound to this activity is not established.

Macrocyclic lactones are a diverse class of compounds; some, like erythromycin, are potent antibiotics, while others are primarily known for other biological activities or lack thereof.[6][7] Given the structural class of this compound, a systematic evaluation of its antibacterial potential is warranted. This document provides the methodological basis for such an investigation, from initial screening to exploring potential mechanisms of action.

Proposed Experimental Workflow

A logical workflow is critical for efficiently assessing the antibacterial potential of a test compound. The proposed workflow begins with a primary screening to determine the minimum inhibitory concentration (MIC) and proceeds to more detailed mechanistic studies if promising activity is observed.

Data Presentation: Quantitative Summary

Clear and structured data presentation is essential for comparing results. The following tables are examples of how to summarize quantitative data from antibacterial assays.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data This table should be used to record the lowest concentration of the compound that inhibits visible bacterial growth.

| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) [Control] | Vancomycin MIC (µg/mL) [Control] |

| Staphylococcus aureus | Positive | 25923 | Data | 0.5 | 1 |

| Enterococcus faecalis | Positive | 29212 | Data | 1 | 2 |

| Escherichia coli | Negative | 25922 | Data | 0.015 | N/A |

| Pseudomonas aeruginosa | Negative | 27853 | Data | 0.25 | N/A |

Table 2: Example Minimum Bactericidal Concentration (MBC) Data This table records the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus | 25923 | Data | Data | Ratio | Bacteriostatic/Bactericidal |

| Escherichia coli | 25922 | Data | Data | Ratio | Bacteriostatic/Bactericidal |

Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 is considered bacteriostatic.

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of rigorous scientific investigation.

Preparation of this compound Stock Solution

Due to its high lipophilicity (XLogP3 of ~5.4), this compound is insoluble in aqueous media.[5] A suitable solvent is required for testing.

-

Solvent Selection: Use dimethyl sulfoxide (B87167) (DMSO) as the primary solvent.

-

Stock Preparation: Accurately weigh 10 mg of this compound and dissolve it in 1 mL of 100% DMSO to create a 10 mg/mL stock solution.

-

Solvent Control: Prepare a parallel dilution series of DMSO alone to ensure that the solvent at the tested concentrations does not inhibit bacterial growth. The final concentration of DMSO in the assay wells should ideally be ≤1%.

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and modified for lipophilic compounds.[8][9][10]

-

Media Preparation: Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions and sterilize.

-

Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of MHB to all wells.

-

Compound Dilution:

-

Add 100 µL of the 10 mg/mL stock solution (in DMSO) to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

-

Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

Culture the test bacteria overnight on an appropriate agar (B569324) plate.

-

Prepare a bacterial suspension in sterile saline or MHB, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

-

-